5-(2-Bromophenyl)furan-2-carbonitrile
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Overview
Description
Scientific Research Applications
- Furan platform chemicals (FPCs) are directly available from biomass and have a wide range of applications .
- They can be economically synthesized from biomass .
- The synthesis of chiral furans involves the direct reaction of methyl furoate with peracetylated ribofuranose in the presence of a Lewis acid .
- The product, methyl 5-(2′,3′,5′-tri-O-acetyl-β-D-ribofuranosyl)-2-furoate, was isolated in 60% yield and the β-anomer was the only product .
- Indole derivatives, which can be synthesized from furan derivatives, possess various biological activities .
- These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Pyrimidine-derived indole ribonucleosides were synthesized and tested for in vitro antiproliferative .
Green Chemistry
Pharmaceutical Sciences
Material Sciences
- Furan platform chemicals (FPCs) can be used to synthesize a spectacular range of compounds from biomass .
- These bio-based materials have excellent applications beyond the broadly promoted manufacture of fuels and monomers .
- 2-Furonitrile, a furan derivative, has been suggested as a potential sweetening agent, as it has about 30 times the sweetening power of sucrose .
Bio-based Materials
Sweetening Agent
Antiviral Activity
- Furan derivatives are undergoing a metamorphosis in substantial parts of the chemical industry .
- The industry is switching from traditional resources such as crude oil to biomass .
- This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .
- Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are being used .
- Furan derivatives are used in the synthesis of heterocyclic compounds containing a furan ring connected to or fused with a benzene ring or with different heterocyclic systems .
- Substituted furan-2-carboxaldehydes and furo[b]pyrrole type aldehydes are heteroaromatic compounds which possess a C2 carbonyl group that may act as a reactive center for various condensation reactions .
Chemical Industry
Synthesis of Heterocyclic Compounds
Epoxy Resins
Safety And Hazards
properties
IUPAC Name |
5-(2-bromophenyl)furan-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrNO/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTHDRHNTTXCJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388116 |
Source
|
Record name | 5-(2-bromophenyl)furan-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80388116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromophenyl)furan-2-carbonitrile | |
CAS RN |
88649-66-5 |
Source
|
Record name | 5-(2-bromophenyl)furan-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80388116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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